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Compound of Interest

Compound Name: 2-Methyl-5-nitrophenol

Cat. No.: B1294729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical

reactions involving 2-methyl-5-nitrophenol. This versatile chemical intermediate is a valuable

building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3]

The protocols outlined below are intended for use by trained professionals in a laboratory

setting.

Synthesis of 2-Methyl-5-nitrophenol
2-Methyl-5-nitrophenol can be synthesized through several routes, with two common

methods being the diazotization of 2-methyl-5-nitroaniline and a one-pot synthesis from o-

toluidine.

Synthesis via Diazotization of 2-Methyl-5-nitroaniline
This method involves the conversion of the amino group of 2-methyl-5-nitroaniline into a

diazonium salt, which is then hydrolyzed to the corresponding phenol.[4][5][6]

Experimental Protocol:

Dissolution: In a suitable reaction vessel, dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of

10% sulfuric acid with refluxing.[4][5][6]
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Cooling and Salt Formation: Cool the solution to 0°C to allow the salt of the aniline to

separate out.

Diazotization: While maintaining the temperature at 0°C and with continuous stirring, add 18

g of solid sodium nitrite in small portions.[4][5][6] The completion of the diazotization can be

confirmed by a positive starch-iodide paper test.

Hydrolysis: In a separate flask, prepare a vigorously refluxing solution of 800 ml of water and

400 ml of concentrated sulfuric acid. Add the diazonium salt solution to this refluxing mixture

at once.

Reaction Completion: Continue refluxing until the cessation of gas evolution.

Isolation: A solid precipitate of crude 2-methyl-5-nitrophenol will form. Cool the mixture to

ambient temperature and collect the solid by filtration.

Drying: Dry the collected crude product.

Logical Workflow for Synthesis via Diazotization:
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Step 1: Diazotization

Step 2: Hydrolysis
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Caption: Workflow for the synthesis of 2-Methyl-5-nitrophenol.

One-Pot Synthesis from o-Toluidine
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A patented process describes the direct synthesis of 2-methyl-5-nitrophenol from o-toluidine

without the isolation of the intermediate 2-methyl-5-nitroaniline, which can improve product

yield and reduce waste.[7][8]

Experimental Protocol:

Nitration: In a four-neck flask equipped with temperature control and stirring, add 400.0 g of

98% concentrated sulfuric acid. Cool the acid and add 88.0 g of o-toluidine dropwise. After

the addition is complete, cool the mixture to 0°C and add a mixture of 52.0 g of concentrated

nitric acid and 44.0 g of concentrated sulfuric acid dropwise, maintaining the temperature

below 5°C.[9]

Work-up: Transfer the nitrification mixture into another flask containing water, keeping the

temperature below 60°C. Cool to below 30°C and collect the solid by centrifugal filtration.

Diazotization: Dissolve the filter cake in a sulfuric acid solution. With stirring, add a solution

containing 56.0 g of sodium nitrite dropwise to form the diazonium salt. Use starch-iodide

paper to test for the endpoint (blue color). Add urea to destroy any excess sodium nitrite.[9]

Denitrogenation and Isolation: Heat the solution to 85°C and maintain for 2 hours. Cool to

35°C and separate the product by centrifugation.

Purification: Recrystallize and dry the product to obtain 94.8 g of 2-methyl-5-nitrophenol.[9]

Quantitative Data for Synthesis:

Synthesis
Route

Starting
Material

Key
Reagents

Product Yield Reference

Diazotization
2-Methyl-5-

nitroaniline

H2SO4,

NaNO2

2-Methyl-5-

nitrophenol
Not specified [4][5][6]

One-Pot

Synthesis
o-Toluidine

H2SO4,

HNO3,

NaNO2

2-Methyl-5-

nitrophenol

~78%

(calculated)
[9]
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The presence of the nitro, hydroxyl, and methyl groups makes 2-methyl-5-nitrophenol a
versatile platform for a variety of chemical transformations.

Reduction of the Nitro Group to an Amine
The nitro group can be readily reduced to an amino group, yielding 2-methyl-5-aminophenol, a

key intermediate in the synthesis of dyes and pharmaceuticals.[10]

Experimental Protocol (Catalytic Hydrogenation):

Reaction Setup: In a hydrogenation vessel, dissolve 2-methyl-5-nitrophenol in a suitable

solvent such as ethanol.

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on

carbon (Pd/C) or Raney nickel.

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 1.5-3.0 MPa) and heat to a

suitable temperature (e.g., 60-95°C).[11]

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer

chromatography (TLC) or by observing the cessation of hydrogen uptake.

Work-up: After the reaction is complete, carefully filter the reaction mixture to remove the

catalyst.

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude

2-methyl-5-aminophenol.

Purification: The crude product can be further purified by recrystallization.

Reaction Pathway for Reduction:
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Caption: Reduction of 2-Methyl-5-nitrophenol to 2-methyl-5-aminophenol.

Etherification of the Phenolic Hydroxyl Group
(Williamson Ether Synthesis)
The phenolic hydroxyl group can be converted to an ether through the Williamson ether

synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which

then acts as a nucleophile to displace a halide from an alkyl halide.[12][13][14]

Experimental Protocol:

Deprotonation: In a round-bottom flask, dissolve 2-methyl-5-nitrophenol in a suitable

solvent such as dimethylformamide (DMF).

Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate

(K2CO3), to the solution to deprotonate the phenolic hydroxyl group and form the

corresponding phenoxide.

Alkyl Halide Addition: Add the desired alkyl halide (e.g., 2-bromopropane) to the reaction

mixture.[6]
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Reaction Conditions: Heat the reaction mixture (e.g., to 60°C) and stir for a sufficient time

(e.g., 12 hours) to ensure complete reaction.[6]

Work-up: After cooling, remove the solvent and treat the residue with water. Extract the

product with a suitable organic solvent like diethyl ether.

Purification: Wash the organic extract with an aqueous base (e.g., 2N KOH) and then with

water. Dry the organic layer over a drying agent (e.g., MgSO4), filter, and evaporate the

solvent to obtain the ether product.

Esterification of the Phenolic Hydroxyl Group (Fischer
Esterification)
The phenolic hydroxyl group can be esterified by reacting 2-methyl-5-nitrophenol with a

carboxylic acid or its derivative, typically in the presence of an acid catalyst.[5][15]

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-
methyl-5-nitrophenol with an excess of the desired carboxylic acid (e.g., acetic acid) or an

acid anhydride (e.g., acetic anhydride).

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

or p-toluenesulfonic acid.

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of

the reaction can be monitored by TLC.

Work-up: After the reaction is complete, cool the mixture and pour it into cold water.

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl

acetate.

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove

unreacted acid, followed by washing with brine. Dry the organic layer over a drying agent,

filter, and remove the solvent under reduced pressure to yield the ester.
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General Experimental Workflow:

Reaction Work-up Purification

Combine Reactants
and Solvent Add Catalyst/Reagent Heat/Stir Monitor Progress (TLC) Quench Reaction Extraction Washing Drying Solvent Removal Recrystallization/

Chromatography Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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